molecular formula C12H19N3O B2415823 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol CAS No. 2197453-42-0

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol

Cat. No.: B2415823
CAS No.: 2197453-42-0
M. Wt: 221.304
InChI Key: BDPJRQFQRVFUCE-UHFFFAOYSA-N
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Description

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring attached to an amino group, which is further connected to a pyridazine ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.

    Formation of the Cyclobutanol Ring: The cyclobutanol ring is formed through cyclization reactions involving suitable precursors, such as cyclobutanone derivatives.

    Coupling Reactions: The final step involves coupling the pyridazine derivative with the cyclobutanol derivative using appropriate coupling agents and conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-Di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Similar in having a tert-butyl group and a heterocyclic ring.

    tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Shares the tert-butyl substitution and heterocyclic structure.

Uniqueness

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring, an amino group, and a tert-butyl-substituted pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(6-tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)10-6-7-11(15-14-10)13-8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPJRQFQRVFUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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